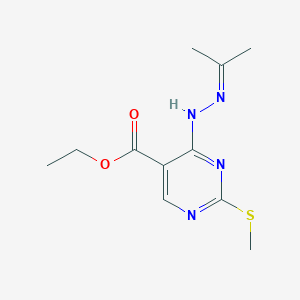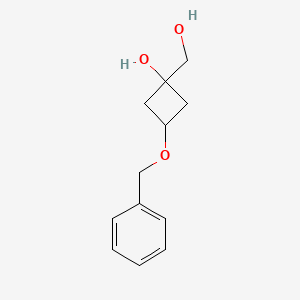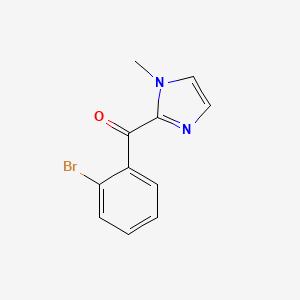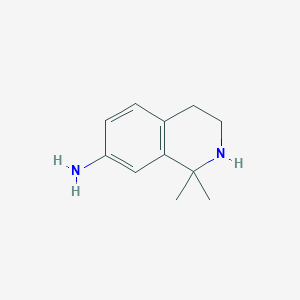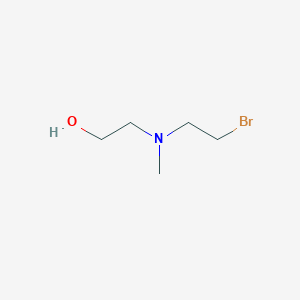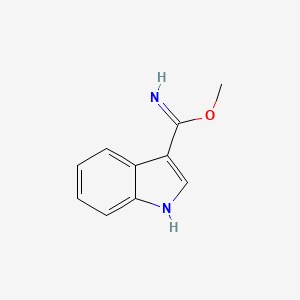
methyl 1H-indole-3-carboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1H-indole-3-carboximidate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in various natural products, including alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1H-indole-3-carboximidate can be achieved through various methods. One common approach involves the reaction of indole derivatives with appropriate reagents under controlled conditions. For instance, the Fischer indole synthesis is a well-known method that involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1H-indole-3-carboximidate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides under basic or acidic conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 1H-indole-3-carboximidate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and natural products. In biology, it serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications. In medicine, derivatives of this compound are investigated for their anticancer, antiviral, and antimicrobial properties . Additionally, the compound is used in the development of new materials and catalysts in the industry.
Mecanismo De Acción
The mechanism of action of methyl 1H-indole-3-carboximidate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Methyl 1H-indole-3-carboximidate can be compared with other indole derivatives, such as 1-methyl-1H-indole-3-carboxamide and 2-methyl-1H-indole-3-carboxylate These compounds share a similar indole core structure but differ in their functional groups and chemical propertiesOther similar compounds include indole-3-carbaldehyde and indole-3-acetic acid, which are also widely studied for their biological activities and synthetic utility .
Propiedades
IUPAC Name |
methyl 1H-indole-3-carboximidate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9/h2-6,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYCPSULZRWRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

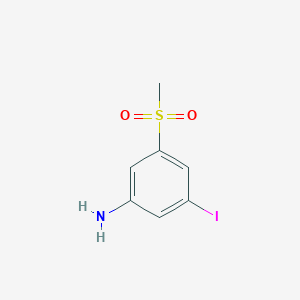
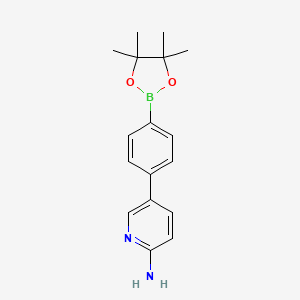

![5-imidazo[1,2-a]pyridin-2-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile](/img/structure/B13984370.png)


